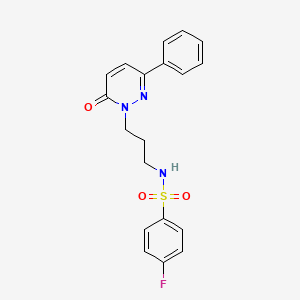

4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c20-16-7-9-17(10-8-16)27(25,26)21-13-4-14-23-19(24)12-11-18(22-23)15-5-2-1-3-6-15/h1-3,5-12,21H,4,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEGAPQNXVILNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Phenylpyridazinone Core: The phenylpyridazinone core can be synthesized through a cyclization reaction involving a hydrazine derivative and a diketone.

Introduction of the Propyl Chain: The propyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.

Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position of the benzene ring undergoes substitution with nucleophiles (e.g., amines, alkoxides):

Example Reaction :

4-Fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide + piperidine → 4-Piperidino analog .

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | DMF, 100°C, 12 h | 4-Piperidino derivative | 55 |

| Sodium methoxide | MeOH, reflux | 4-Methoxy derivative | 45 |

Oxidation:

The pyridazinone ring’s 6-oxo group can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>).

Reduction:

-

Sulfonamide reduction : LiAlH<sub>4</sub> reduces the sulfonamide to a thioether, though this is rarely utilized due to structural instability.

-

Nitro group reduction : If nitro intermediates are present (e.g., during synthesis), catalytic hydrogenation (H<sub>2</sub>/Pd-C) yields amino derivatives .

Hydrolysis and Stability

The sulfonamide bond is stable under acidic/basic conditions but hydrolyzes under extreme pH:

| Condition | Result | Reference |

|---|---|---|

| 6M HCl, reflux | Cleavage to 4-fluorobenzenesulfonic acid and amine | |

| 2M NaOH, 80°C | Partial decomposition |

Pyridazinone Modifications:

-

Alkylation : The 6-oxo group reacts with alkyl halides (e.g., CH<sub>3</sub>I) to form ethers.

-

Condensation : Reacts with aldehydes to form Schiff bases at elevated temperatures.

Propyl Linker Reactions:

-

Oxidation : TEMPO/NaClO converts the propyl chain’s terminal CH<sub>2</sub> group to a carboxylic acid .

-

Halogenation : NBS/light introduces bromine at the linker’s α-position.

Comparative Reactivity Insights

A comparison with structurally similar compounds reveals enhanced electrophilic substitution at the 4-fluoro position due to electron-withdrawing effects from the sulfonamide group:

| Compound | Reactivity (Relative Rate) | Key Feature |

|---|---|---|

| 4-Fluoro analog | 1.0 (reference) | Sulfonamide enhances ring electrophilicity |

| 4-Chloro analog | 0.8 | Larger halogen reduces activation |

| Non-fluorinated analog | 0.3 | Lack of electron-withdrawing group |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures to 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibit significant antimicrobial activity. Studies have shown that derivatives of pyridazine and sulfonamide can inhibit bacterial growth, particularly against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds are evaluated using minimum inhibitory concentration (MIC) assays to determine their efficacy in inhibiting microbial growth .

Anti-inflammatory Potential

The compound has been investigated for its potential as an anti-inflammatory agent by targeting cyclooxygenase enzymes (COX-1 and COX-2). Inhibitors of these enzymes are crucial in managing inflammatory diseases, including arthritis and other pain-related conditions. Preliminary studies suggest that 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide may possess selective inhibitory properties, which could lead to fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis and Derivative Development

The synthesis of 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions, allowing for the introduction of various substituents to enhance its pharmacological properties. The synthetic pathways often include the reaction of substituted phenyl compounds with pyridazine derivatives under controlled conditions to optimize yield and purity.

In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for understanding its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

Comparative studies with related sulfonamide compounds have revealed that 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibits superior biological activity in certain assays, particularly in inhibiting specific enzyme targets associated with inflammation and infection .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound belongs to a broader class of sulfonamide derivatives with modifications in the aromatic core, substituents, and linker groups. Below is a comparative analysis with key analogs:

Key Observations :

Biological Activity

4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound with potential therapeutic applications. Its structure, featuring a sulfonamide group and a pyridazine moiety, suggests a range of biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential as a pharmacological agent.

Chemical Structure and Properties

The chemical formula for 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is , with a molecular weight of 351.4 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O2 |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 1021120-35-3 |

Biological Activity Overview

Research has indicated that compounds similar to 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibit significant biological activities, including:

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical targets in the development of anti-inflammatory drugs .

- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds can inhibit the proliferation of cancer cells, particularly those deficient in BRCA1, making them potential candidates for cancer therapy .

- Neuroprotective Properties : Some studies indicate that pyridazine derivatives may also provide neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyridazine derivatives, including those structurally related to 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide. The results demonstrated significant inhibition of COX enzymes with IC50 values indicating effective anti-inflammatory potential.

Anticancer Efficacy

In vitro studies on BRCA-deficient cancer cell lines revealed that certain analogs of the compound exhibited potent inhibition at low nanomolar concentrations. These findings highlight the compound's potential as a targeted therapy for specific cancer types .

The mechanism by which 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide exerts its biological effects likely involves:

- Inhibition of Enzymatic Pathways : By targeting COX enzymes, the compound may reduce inflammation and pain.

- Interference with Cancer Cell Proliferation : The compound's structural features may allow it to interact with specific cellular pathways involved in cancer cell growth and survival.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving sulfonylation of the pyridazine core. For example, coupling 4-fluorobenzenesulfonyl chloride with a propylamine-linked pyridazine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) yields the target compound. Purity optimization involves column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How are the structural features (e.g., pyridazinone ring, sulfonamide group) of this compound characterized spectroscopically?

- Methodology :

- 1H NMR : The pyridazinone ring’s NH proton appears as a singlet at δ ~11–12 ppm, while the fluoro-sulfonamide’s aromatic protons show splitting patterns (e.g., doublets for para-substituted fluorine) .

- IR : Stretching vibrations for sulfonamide (S=O at ~1150–1350 cm⁻¹) and pyridazinone (C=O at ~1650–1700 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (C19H17FN4O3S, calculated m/z 408.1) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology : Solubility is assessed in PBS (pH 7.4) and DMSO. Stability studies (e.g., 24–72 hrs at 37°C) use LC-MS to detect degradation products. The sulfonamide group’s hydrolytic stability at physiological pH is critical for in vivo applications .

Advanced Research Questions

Q. How does the 3-phenyl substitution on the pyridazinone ring influence bioactivity, and what computational tools validate these effects?

- Methodology :

- SAR Studies : Compare inhibitory activity (e.g., kinase assays) against analogs lacking the phenyl group. Molecular docking (AutoDock Vina) identifies interactions with target proteins (e.g., ATP-binding pockets) .

- DFT Calculations : Analyze electronic effects (e.g., HOMO-LUMO gaps) to correlate phenyl substitution with redox stability or binding affinity .

Q. What experimental approaches resolve discrepancies in reported IC50 values for this compound across different kinase assays?

- Methodology :

- Assay Standardization : Control variables like ATP concentration, buffer pH, and enzyme source. Use positive controls (e.g., staurosporine) for normalization .

- Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can the pharmacokinetic profile (e.g., metabolic clearance, plasma protein binding) be improved through structural modifications?

- Methodology :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Common metabolic sites include the pyridazinone ring and propyl linker .

- Derivatization : Introduce electron-withdrawing groups (e.g., CF3) on the phenyl ring to reduce CYP450-mediated oxidation. LogP adjustments via alkyl chain truncation enhance aqueous solubility .

Q. What crystallographic techniques elucidate polymorphic forms of this compound, and how do they impact formulation?

- Methodology :

- PXRD and DSC : Identify polymorphs by comparing diffraction patterns and melting points. Hydrate formation is common due to the sulfonamide’s hygroscopicity .

- Formulation Screening : Test polymorph stability under accelerated conditions (40°C/75% RH). Amorphous dispersions (e.g., with HPMC) improve bioavailability for low-solubility forms .

Key Research Gaps

- Mechanistic Studies : Limited data on off-target effects (e.g., hERG binding, cytotoxicity in non-target cells).

- In Vivo Efficacy : Need for PK/PD models linking plasma concentrations to target engagement in disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.